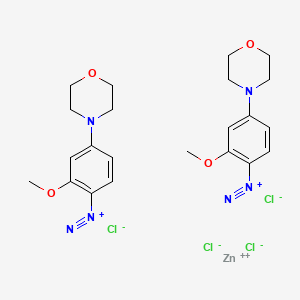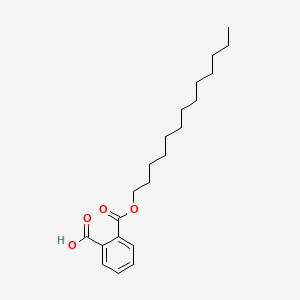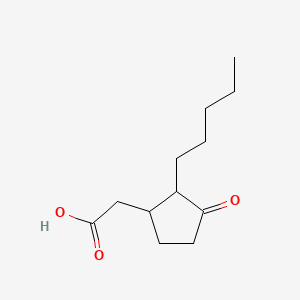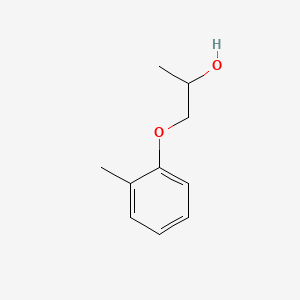![molecular formula C6H3N3O2 B1345618 5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione CAS No. 4933-19-1](/img/structure/B1345618.png)
5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione
Overview
Description
5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a nitrogen-containing heterocyclic compound that features both a pyrrole ring and a pyrazine ring. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and organic materials .
Mechanism of Action
Target of Action
5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Specifically, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Analysis
Biochemical Properties
5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit kinase inhibitory activity, which is significant in regulating cellular processes such as cell growth and differentiation . The interaction with kinases involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the phosphorylation of target proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation, differentiation, and survival . By inhibiting FGFR, this compound can alter gene expression patterns and metabolic activities within the cell, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as kinases, leading to their inhibition. This inhibition prevents the enzymes from catalyzing their respective biochemical reactions, thereby modulating cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity . Over extended periods, the compound may degrade, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential changes in cellular function, including alterations in cell proliferation and survival.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher dosages, toxic or adverse effects may be observed, including cytotoxicity and organ damage. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic benefits while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for determining the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biological activity, as they determine the compound’s availability at its site of action.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzymatic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be achieved through several methods, including cyclization, ring annulation, and cycloaddition reactions. One common approach involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the formation of the pyrrolopyrazine scaffold .
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, with conditions varying based on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrrolopyrazine derivatives .
Scientific Research Applications
5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of organic materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
- Pyrrolo[1,2-a]pyrazine
- 5H-Pyrrolo[2,3-b]pyrazine
- 6H-Pyrrolo[3,4-b]pyrazine
Comparison: 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is unique due to its specific ring structure and the presence of both pyrrole and pyrazine rings. This structural configuration contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
pyrrolo[3,4-b]pyrazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c10-5-3-4(6(11)9-5)8-2-1-7-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAIORBQCJKREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197771 | |
| Record name | 2,3-Pyrazinedicarboximide (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4933-19-1 | |
| Record name | 5H-Pyrrolo(3,4-b)pyrazine, 5,7(6H)-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004933191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pyrazinedicarboximide (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to obtain 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives?
A: One common synthetic approach involves using 2-hydroxyfuro[3,4-b]pyrazine-5,7-dione as a starting material. [] This compound can react with bromomethane to form 2-methoxyfuro[3,4-b]pyrazine-5,7-dione, which subsequently undergoes condensation with aniline derivatives to yield 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives. Further modifications, such as reduction with potassium borohydride, can lead to the formation of 7-hydroxy-3-methoxy-6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-one derivatives. [] Another approach utilizes grinding and microwave irradiation for synthesizing various azomethine and amidine derivatives of 6-amino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione by reacting with aldehydes and cyanopyridine derivatives. []
Q2: How are the synthesized this compound derivatives characterized?
A2: Characterization of these compounds commonly involves a combination of techniques, including:
- Elemental analysis: This confirms the elemental composition of the synthesized compounds. []
- Spectroscopic methods:
- IR spectroscopy: Provides information about the functional groups present in the molecule. [, ]
- NMR spectroscopy (1H and 13C): Offers insights into the structure and connectivity of the atoms within the molecule. []
- Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []
Q3: What analytical methods are employed to quantify this compound derivatives in pharmaceutical formulations?
A: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are utilized for the quantification of this compound derivatives, specifically zopiclone, in pharmaceutical formulations. [] These methods are valuable for determining the purity of the drug substance and product, as well as assessing the stability of the compound under various conditions. The development and validation of these analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


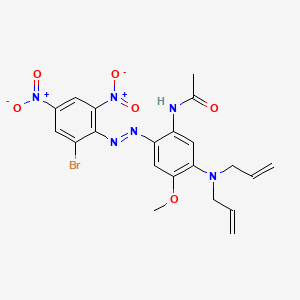
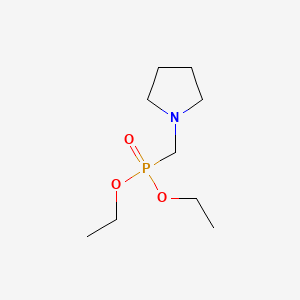
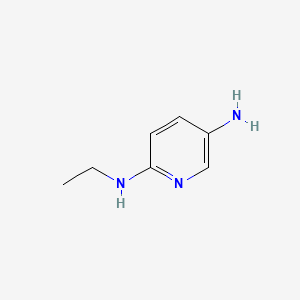
![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)

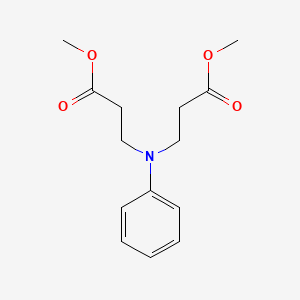
![4'-Undecyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1345545.png)
